5-(2-aminoethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
5-(2-aminoethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3S/c1-6-7(4-5-9)12-8(10-6)11(2)3/h4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOZXLJHJRLKAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(C)C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as serotonin, which is also known as 5-hydroxytryptamine, have a complex biological function that touches on diverse functions including mood, cognition, reward, learning, memory, and numerous physiological processes .
Mode of Action
It’s worth noting that compounds like serotonin are produced in the central nervous system, specifically in the brainstem’s raphe nuclei, the skin’s merkel cells, pulmonary neuroendocrine cells, and the tongue’s taste receptor cells .
Biochemical Pathways
For instance, approximately 90% of the serotonin the human body produces is in the gastrointestinal tract’s enterochromaffin cells, where it regulates intestinal movements .
Result of Action
Compounds like serotonin are known to have a wide range of effects at the molecular and cellular level, influencing mood, cognition, reward, learning, memory, and numerous physiological processes .
Biochemical Analysis
Biochemical Properties
5-(2-aminoethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as monoamine oxidase and acetylcholinesterase, influencing their activity. The interaction with monoamine oxidase suggests that this compound may affect the metabolism of neurotransmitters, while its interaction with acetylcholinesterase indicates potential effects on cholinergic signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of protein kinases and phosphatases, thereby affecting signal transduction pathways. Additionally, this compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular events. This binding can lead to the activation or inhibition of enzymes, such as protein kinases, which in turn regulate various cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory in rodents, likely due to its effects on neurotransmitter metabolism. At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the overall activity and efficacy of this compound in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by amino acid transporters, facilitating its accumulation in specific tissues. Additionally, binding proteins can sequester this compound within cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and signaling molecules. Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localization patterns are essential for the compound’s activity and its effects on cellular processes.
Biological Activity
5-(2-aminoethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine, commonly referred to as compound EN300-73554, is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects, including antibacterial and anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antibacterial Activity
Research has shown that compounds within the aminothiazole class exhibit significant antibacterial activity against Mycobacterium tuberculosis. In a study evaluating a series of 2-aminothiazoles, it was found that modifications at the C-2 position of the thiazole ring can enhance potency against this pathogen. Specifically, certain analogs demonstrated minimum inhibitory concentrations (MIC) in the sub-micromolar range, indicating strong antibacterial effects .
Table 1: Antibacterial Activity of Aminothiazoles Against M. tuberculosis
| Compound | MIC (µM) | Bactericidal Activity |
|---|---|---|
| This compound | <0.5 | Yes |
| Reference Compound 1 | <0.1 | Yes |
| Reference Compound 2 | 8 | No |
Anticancer Properties
The anticancer potential of thiazole derivatives has also been explored. Compounds similar to this compound have been identified as inhibitors of tubulin polymerization. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells through mitochondrial pathways and disrupt endothelial cell migration at non-cytotoxic concentrations .
Case Study: Inhibition of Cancer Cell Growth
A study on a related thiazole compound showed significant growth inhibition in various cancer cell lines. The most active compound in this series induced apoptosis and reduced tumor growth in xenograft models .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Thiazole Analog A | 0.5 | Tubulin polymerization inhibitor |
| Thiazole Analog B | 1.0 | Apoptosis induction |
| This compound | TBD | TBD |
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is closely linked to their structural characteristics. SAR studies indicate that modifications at specific positions on the thiazole ring can significantly impact both antibacterial and anticancer activities. For instance, substituents at the C-2 and C-4 positions have shown to enhance potency against M. tuberculosis and various cancer cell lines .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of BNTH is C₇H₁₄N₄S, with a molecular weight of approximately 185.29 g/mol. The compound features a thiazole ring, which is known for its biological activity due to the presence of sulfur and nitrogen atoms in its structure. The aminoethyl side chain contributes to its reactivity and potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds similar to BNTH may exhibit anticancer properties by targeting specific proteins involved in cell division. For example, studies on thiazole derivatives have demonstrated their ability to inhibit mitotic kinesins like HSET (KIFC1), which are crucial for proper spindle formation during cell division. Inhibition of HSET leads to the induction of multipolar spindles in cancer cells, promoting cell death through aberrant mitosis .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Target Protein | IC50 (µM) | Notes |
|---|---|---|---|
| CCT341932 | HSET | 2.7 | High selectivity against Eg5 |
| CCT368772 | HSET | 27 nM | Enhanced potency with structural modifications |
Antimicrobial Properties
BNTH and its derivatives have also been explored for their antimicrobial activities. The thiazole moiety has been associated with broad-spectrum antimicrobial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The introduction of substituents on the thiazole ring can enhance these properties .
Table 2: Antimicrobial Activity of Thiazole Derivatives
Enzyme Inhibition Studies
BNTH has been utilized in enzyme inhibition studies due to its potential as a competitive inhibitor. For instance, its interaction with various kinases could be evaluated to determine its efficacy in modulating enzymatic pathways relevant to disease states .
Fluorescent Probes
Recent advancements have adapted BNTH derivatives into fluorescent probes for cellular imaging. These probes facilitate the study of protein interactions within live cells, enhancing our understanding of cellular mechanisms and drug-target interactions .
Materials Science Applications
The unique structural properties of BNTH make it a candidate for applications in materials science, particularly in the development of functionalized polymers or coatings that require specific chemical reactivity or biological activity.
Case Studies and Research Findings
- Inhibition of HSET : A study demonstrated that BNTH derivatives could significantly inhibit the ATPase activity of HSET, leading to increased multipolarity in centrosome-amplified cancer cells .
- Antimicrobial Efficacy : Research highlighted that certain thiadiazole derivatives exhibited potent antibacterial activity against resistant strains, suggesting their potential role in developing new antibiotics .
- Fluorescent Imaging : The adaptation of BNTH into fluorescent probes allowed researchers to visualize the localization and dynamics of target proteins in live cells, providing insights into cellular processes .
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares key structural and pharmacological attributes of 5-(2-aminoethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine with analogous compounds:
Pharmacological and Mechanistic Insights
- Aminoethyl vs. Aryl Substituents: The aminoethyl group in the target compound confers higher polarity compared to aryl-substituted analogs (e.g., 4-(4-chlorophenyl) derivatives), improving blood-brain barrier penetration critical for neurological applications .
- Trimethylation vs. Propargylation : N,N-Dimethyl and 4-methyl groups reduce off-target interactions compared to propargyl-substituted thiazoles, which exhibit anti-inflammatory activity through distinct pathways .
- Comparison with Simpler Thiazoles: N,4-Dimethyl-1,3-thiazol-2-amine lacks the aminoethyl side chain, limiting its receptor specificity and relegating it to synthetic intermediates .
Solubility and Bioavailability
The dihydrochloride salt form of the target compound enhances aqueous solubility (critical for CNS delivery) compared to neutral analogs like N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, which is primarily used in antimicrobial studies .
Selectivity Profiles
- mGluR5 vs. mGluR1: The target compound exhibits >100-fold selectivity for mGluR5 over mGluR1, attributed to its aminoethyl and trimethyl groups .
- Off-Target Effects: Propargyl-substituted thiazoles (e.g., compound 2b in ) show activity at cannabinoid receptors, underscoring the importance of substituent-driven specificity.
Preparation Methods
General Synthetic Strategy for 1,3-Thiazole Derivatives
The 1,3-thiazole ring system is commonly synthesized via cyclization reactions involving α-haloketones or α-bromoacetophenones with thiourea or related sulfur-containing nucleophiles. The literature shows that:
- α-Bromoacetophenones can be prepared by α-bromination of acetophenones using copper dibromide in refluxing chloroform-ethyl acetate, achieving yields of 75–95%.
- These α-bromo derivatives then react with thiourea or dithiocarbamates to form the thiazole ring through nucleophilic substitution and cyclization steps.
This approach is adaptable to various substitutions on the thiazole ring, including amino and methyl groups.
Specific Preparation of 5-(2-aminoethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine
While direct literature on this exact compound is limited, closely related thiazole-2-amine derivatives with aminoethyl substituents have been synthesized via multi-step routes involving:
- Formation of thiazole-2-amine core from α-bromoacetophenone derivatives and thiourea or ammonium thiocyanate.
- Introduction of aminoethyl side chain by nucleophilic substitution or reductive amination on appropriate intermediates.
A representative synthetic route can be inferred from the following steps:
Catalyst- and Additive-Free One-Pot Synthesis Approaches
Recent advances have shown environmentally friendly, catalyst-free methods for synthesizing 2-substituted thiazoles (including benzothiazoles) via one-pot reactions involving:
- Aromatic amines, aliphatic amines, and elemental sulfur in DMSO at elevated temperatures (e.g., 140 °C for 22 h).
- This method enables double C–S and C–N bond formation without metal catalysts, which could be adapted for the synthesis of this compound analogues.
This approach offers a scalable and green alternative, yielding products in 60–99% yields depending on substrates.
Detailed Reaction Mechanism Insights
The mechanism for the catalyst-free synthesis involves:
- Formation of imine intermediates between amines and aldehydes or ketones.
- Electrophilic attack of elemental sulfur leading to sulfurated intermediates.
- Intramolecular nucleophilic cyclization forming the thiazole ring.
- Oxidative aromatization completing the heterocycle formation.
This pathway is advantageous for introducing aminoalkyl substituents on the thiazole ring.
Comparative Data Table of Key Synthetic Steps
Research Findings and Practical Considerations
- The α-bromination and cyclization steps are well-established with high yields and reproducibility, making them reliable for scale-up.
- Catalyst-free one-pot methods provide sustainable alternatives but may require optimization for specific substituents like aminoethyl groups.
- Methylation steps to achieve N,N,4-trimethyl substitution must be carefully controlled to avoid over-alkylation or side reactions.
- Purification is typically achieved via silica gel chromatography, and characterization by NMR confirms substitution patterns.
Q & A
Q. Key Variables :
- Solvent choice (aprotic polar solvents like DMF or DMSO enhance coupling efficiency) .
- Temperature control (60–90°C for cyclization steps) .
Basic: Which characterization techniques confirm the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methyl groups at δ ~2.3 ppm, thiazole protons at δ ~6.8–7.5 ppm) .
- X-ray Crystallography : Resolves bond angles and confirms the planar thiazole ring, as seen in analogous thiazol-2-amine structures .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] at m/z 214.0984 for C₈H₁₅N₃S) .
- Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .
Basic: What in vitro biological assays are used for initial screening?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Enzyme Inhibition : Fluorometric assays for kinases or proteases (e.g., COX-2 inhibition studies) .
Advanced: How do structural modifications influence the bioactivity of this compound?
Methodological Answer:
-
Substituent Effects :
-
SAR Studies :
Modification Bioactivity Trend Reference Trifluoromethyl group ↑ Anticancer activity Chlorophenyl substitution ↑ Antimicrobial potency
Advanced: What strategies resolve contradictions in biological data across studies?
Methodological Answer:
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Solubility Optimization : Use DMSO/cosolvent systems (e.g., PEG-400) to ensure consistent drug delivery .
- Computational Modeling : Molecular docking (AutoDock Vina) identifies binding poses to explain divergent enzyme inhibition results .
Advanced: How can enzyme interactions be studied mechanistically?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values for kinase interactions) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-enzyme binding .
- Mutagenesis Studies : Aligns docking predictions with experimental data (e.g., mutations in catalytic residues reduce inhibition) .
Advanced: What are the key challenges in optimizing multi-step synthesis?
Methodological Answer:
- Intermediate Stability : Protect amine groups with Boc or Fmoc to prevent side reactions .
- Byproduct Formation : Monitor reactions via TLC (silica gel, UV detection) to isolate intermediates .
- Scale-Up Issues : Replace volatile solvents (e.g., CH₂Cl₂) with greener alternatives (e.g., cyclopentyl methyl ether) .
Advanced: How is target engagement validated in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Confirms compound binding to intracellular targets by measuring protein thermal stability shifts .
- Knockdown/Rescue Experiments : siRNA-mediated target silencing followed by activity restoration validates specificity .
- Metabolic Labeling : Radiolabeled analogs (e.g., ¹⁴C-methyl groups) track compound localization via autoradiography .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
